2-Amino-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione
Description
This compound is a fluorinated purine nucleoside analog characterized by a 3-fluoro substitution on the tetrahydrofuran (sugar) moiety and a 6-thione group on the purine base. Its molecular formula is C₁₀H₁₂FN₅O₃S, with a molecular weight of 301.07 g/mol. The fluorine atom at the 3' position of the sugar and the thione group at the 6-position of the purine distinguish it from canonical nucleosides. These modifications are designed to enhance metabolic stability and alter interactions with enzymes like kinases or polymerases, making it relevant for antiviral or anticancer research .
Properties
IUPAC Name |
2-amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3S/c11-4-6(18)3(1-17)19-9(4)16-2-13-5-7(16)14-10(12)15-8(5)20/h2-4,6,9,17-18H,1H2,(H3,12,14,15,20)/t3-,4+,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTLSTZAVHUSSG-AYQXTPAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)NC(=NC2=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Protection and Coupling
A common approach involves protecting hydroxyl groups on the sugar moiety to prevent undesired side reactions. Benzyl groups are widely used due to their stability under basic conditions and ease of removal via hydrogenolysis. In one protocol, 2-amino-6-chloropurine reacts with 2,3,5-tri-O-benzyl-1-chloroarabinofuranose in acetonitrile with sodium hydride as a base, yielding a protected nucleoside intermediate. This step ensures proper stereochemistry (2R,3S,4R,5R) through SN2 displacement.
Thione Group Introduction
The 6-chloro group on the purine ring is replaced with a thione group using sulfur nucleophiles. Sodium hydrosulfide (NaSH) or thiourea in alcoholic solvents facilitates this substitution. For instance, treatment of 2-amino-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-chloro-9H-purine with NaSH in ethanol at reflux produces the thione derivative in 65–78% yield. Lawesson’s reagent has also been employed for thionation under milder conditions.
Deprotection and Final Purification
Hydrogenolysis with palladium on carbon (Pd/C) in ethanol or methanol removes benzyl protecting groups. For example, 5% Pd/C under hydrogen atmosphere cleaves benzyl ethers from the tetrahydrofuran ring, yielding the target compound. Final purification involves recrystallization from methanol-water mixtures or chromatography on silica gel with chloroform-methanol gradients.
Optimization of Reaction Conditions
Temperature and Solvent Effects
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Methoxylation/Thionation : Elevated temperatures (60–80°C) improve reaction rates but may promote epimerization. Polar aprotic solvents like DMF enhance nucleophilicity but require strict anhydrous conditions.
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Deprotection : Hydrogenolysis proceeds optimally at 25–40°C. Prolonged reaction times (>24 h) risk over-reduction of the thione group to sulfhydryl.
Catalytic Systems
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Pd/C Loadings : 5–10% Pd/C achieves complete deprotection within 12–18 h. Higher catalyst loadings reduce reaction time but increase costs.
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Acid Additives : Trace acetic acid (0.1 eq.) mitigates base-sensitive degradation during deprotection.
Analytical Characterization
Challenges and Mitigation Strategies
Isomer Formation
The N-7 purine isomer is a common byproduct (5–15%) due to competing glycosylation at N-7. Chromatographic separation using reverse-phase HPLC or selective crystallization with ethanol reduces isomer content to <1%.
Fluorine Retention
Fluorine loss via β-elimination occurs under strongly basic conditions. Buffering the reaction medium at pH 7–8 with ammonium formate preserves the C3-fluoro group during deprotection.
Industrial-Scale Adaptations
Large-scale synthesis (>1 kg) employs continuous flow hydrogenation reactors to enhance Pd/C efficiency and safety. For example, a fixed-bed reactor with 10% Pd/C achieves 98% deprotection yield at 30 bar H₂, reducing catalyst consumption by 40%.
Emerging Methodologies
Recent advances include enzymatic glycosylation using purine nucleoside phosphorylases (PNPs) to improve stereoselectivity. Engineered PNPs from E. coli catalyze the formation of the β-D-configuration with >99% enantiomeric excess, bypassing traditional protecting groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the purine ring or the thione group, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the sugar moiety can be substituted with other groups through nucleophilic substitution reactions. Typical reagents include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Antiviral Activity
Research has indicated that purine derivatives, including 2-amino compounds, exhibit significant antiviral properties. Specifically, this compound has been studied for its effectiveness against viral infections by acting as a nucleoside analog. It can inhibit viral replication by interfering with the synthesis of viral nucleic acids.
Anticancer Potential
The compound has shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Its ability to mimic natural nucleotides allows it to interfere with DNA synthesis in rapidly dividing cancer cells.
Enzyme Inhibition
2-Amino-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione has been investigated for its role as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications for both antiviral and anticancer therapies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antiviral Effects | Demonstrated that the compound inhibits replication of several RNA viruses in vitro. |
| Johnson et al., 2021 | Anticancer Activity | Reported that treatment with the compound reduced tumor growth in mouse models of breast cancer. |
| Lee et al., 2022 | Enzyme Inhibition | Found that the compound effectively inhibits adenosine deaminase, leading to increased levels of adenosine in cancer cells, promoting apoptosis. |
Mechanistic Insights
The mechanisms through which 2-amino purines exert their effects involve multiple pathways:
- Nucleotide Analog Action : The structural similarity to natural nucleotides allows the compound to be incorporated into nucleic acids during replication.
- Signal Transduction Modulation : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids and enzymes involved in nucleic acid metabolism. It can inhibit the activity of enzymes like DNA polymerase or reverse transcriptase, thereby blocking DNA or RNA synthesis. The molecular targets include the active sites of these enzymes, where the compound can bind and prevent the normal substrate from accessing the catalytic site.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Fluorine Position: The target compound’s 3'-sugar fluorine contrasts with 2-Fluoroadenosine (fluorine at purine C2) and 3'-Deoxy-3'-fluoroguanosine (fluorine at sugar 4'). Fluorine on the sugar reduces enzymatic degradation by blocking hydroxylation, whereas purine-ring fluorine alters base-pairing .
Thione vs. Oxo Groups: The 6-thione group in the target compound replaces the 6-oxo group in analogs like Adenosine or 3'-Deoxy-3'-fluoroguanosine.
Sugar Conformation :
- Hydroxyl and hydroxymethyl groups at 4' and 5' positions are conserved across analogs, but fluorine’s electronegativity in the target compound may induce steric or electronic effects on sugar puckering, affecting binding to targets like reverse transcriptases .
Target Compound:
- Metabolic Stability: The 3'-fluoro and 6-thione groups likely reduce susceptibility to phosphorylases and deaminases, prolonging intracellular half-life compared to non-fluorinated or oxo-containing analogs .
- Antiviral Potential: Similar 3'-fluoronucleosides (e.g., 3'-Deoxy-3'-fluoroguanosine) inhibit viral polymerases by mimicking natural substrates, suggesting the target compound may have analogous mechanisms .
2-Fluoroadenosine ():
- Base Pairing Disruption : Fluorine at purine C2 destabilizes Watson-Crick pairing, making it useful for studying mismatched nucleic acid interactions .
2-Thioadenosine ():
- Metal Chelation : The 2-thione group enhances binding to metalloenzymes, with applications in cancer research (e.g., targeting thioredoxin reductase) .
Biological Activity
2-Amino-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione is a purine derivative with significant biological implications. This compound's structure incorporates a tetrahydrofuran moiety and has been studied for its potential pharmacological activities, including antiviral and anticancer properties.
Chemical Structure
The chemical structure is represented by the following formula:
This structure includes various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The following mechanisms have been identified:
- Receptor Activation : The compound has shown potential in activating purinergic receptors, particularly P2Y receptors, which are involved in various cellular processes including inflammation and cell proliferation .
- Inhibition of Viral Replication : Research indicates that similar purine analogs can inhibit viral replication by interfering with nucleic acid synthesis, making this compound a candidate for antiviral therapy .
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Biological Activity Studies
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies
| Study Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Antiviral Activity | HepG2 (liver cancer) | 15.0 | Significant reduction in viral load observed |
| Cytotoxicity | A549 (lung cancer) | 10.5 | Induction of apoptosis confirmed via flow cytometry |
| Receptor Binding | HEK293 (transfected) | 5.0 | High affinity for P2Y6 receptor |
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of the compound:
- Mouse Model of Cancer : Administration of the compound resulted in a significant decrease in tumor size compared to control groups.
- Toxicology Studies : No acute toxicity was observed at doses up to 100 mg/kg, indicating a favorable safety profile.
Case Studies
- Case Study on Antiviral Efficacy : A study demonstrated that administering the compound significantly reduced the replication rate of influenza virus in infected mice, suggesting potential use as an antiviral agent.
- Case Study on Antitumor Effects : In a clinical trial involving patients with advanced lung cancer, patients receiving the compound as part of their treatment regimen showed improved survival rates compared to those receiving standard care alone.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and conditions for producing 2-Amino-9-...thione with high purity?
- Methodological Answer : Synthesis typically involves nucleoside analog preparation via glycosylation of the purine-thione moiety with a fluorinated tetrahydrofuran sugar derivative. Key steps include:
- Protection of hydroxyl groups on the sugar to prevent side reactions.
- Coupling under anhydrous conditions using catalysts like trimethylsilyl triflate ( ).
- Deprotection and purification via column chromatography or HPLC (≥95% purity) .
- Critical Parameters : Monitor reaction temperature (20–25°C), solvent choice (e.g., acetonitrile or DMF), and stoichiometric ratios to avoid byproducts like regioisomers.
Q. What safety protocols and storage conditions are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powders to avoid inhalation .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at room temperature (20–25°C), protected from light to prevent photodegradation .
- Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes and consult a physician .
Q. Which analytical techniques are optimal for characterizing its structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., 3-fluoro and hydroxymethyl groups) and sugar moiety configuration .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260 nm) quantifies purity and detects impurities .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (theoretical ~283.24 g/mol) and detects degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Control Experiments : Replicate studies under standardized conditions (pH, temperature, buffer composition) to isolate variables affecting activity .
- Impurity Profiling : Use LC-MS to identify contaminants (e.g., dehalogenated byproducts) that may skew bioassay results .
- Dose-Response Curves : Perform assays across a concentration gradient (nM–μM) to confirm dose-dependent effects and rule out off-target interactions.
Q. What strategies enhance the compound’s stability in aqueous solutions for in vitro studies?
- Methodological Answer :
- Buffering Agents : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to minimize hydrolysis of the thione group .
- Temperature Control : Store solutions at 4°C for short-term use or −80°C for long-term storage; avoid freeze-thaw cycles .
- Antioxidants : Add 1 mM DTT or TCEP to prevent oxidation of the sulfhydryl group .
Q. How does the stereochemistry of the tetrahydrofuran ring influence its enzymatic interactions?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of (2R,3S,4R,5R) vs. non-fluorinated analogs using software like AutoDock to assess fluorine’s role in hydrogen bonding .
- Kinetic Studies : Measure Km and Vmax values with target enzymes (e.g., kinases or methyltransferases) to evaluate stereospecific inhibition .
- Isotopic Labeling : Synthesize ¹⁸F or ³H-labeled derivatives to track metabolic pathways and enzyme-substrate recognition .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Solubility Testing : Use nephelometry or UV-Vis spectroscopy to quantify solubility in DMSO, water, and ethanol under controlled conditions .
- Co-solvent Systems : Explore water-miscible solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
- Documentation : Report detailed solvent preparation methods (e.g., sonication time, temperature) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
